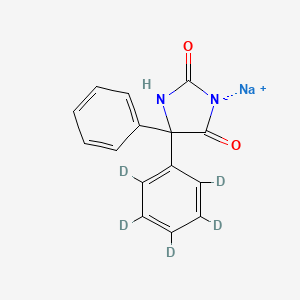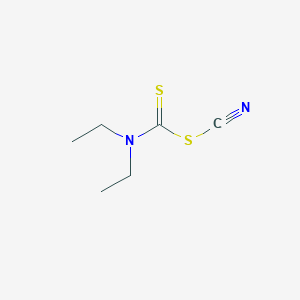
N-(Dithiocarboxy)alanine disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dithiocarboxy)alanine disodium salt: is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of dithiocarboxylate groups, which are sulfur-containing functional groups. These groups confer specific reactivity and binding properties to the compound, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dithiocarboxy)alanine disodium salt typically involves the reaction of alanine with carbon disulfide under alkaline conditions. The process can be summarized as follows:
Reacting alanine with carbon disulfide: Alanine is mixed with carbon disulfide in the presence of a strong base, such as sodium hydroxide. This reaction forms the dithiocarboxylate intermediate.
Formation of the disodium salt: The intermediate is then treated with sodium hydroxide to form the disodium salt of N-(Dithiocarboxy)alanine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Key considerations include:
Achieving high yields: Using efficient reaction conditions to maximize the yield of the desired product.
Minimizing impurities: Ensuring the purity of the final product by controlling reaction parameters and purification steps.
Cost-effectiveness: Utilizing cost-effective raw materials and optimizing the process to reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Dithiocarboxy)alanine disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in stabilizing the structure of proteins and other biomolecules.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.
Substitution: The dithiocarboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used to oxidize this compound.
Reducing agents: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution reagents: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Disulfides: Oxidation reactions typically yield disulfide-containing compounds.
Thiols: Reduction reactions produce thiol-containing compounds.
Substituted derivatives: Substitution reactions result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Dithiocarboxy)alanine disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a chelating agent for heavy metals.
Industry: Utilized in wastewater treatment to remove heavy metals and other contaminants.
Wirkmechanismus
The mechanism of action of N-(Dithiocarboxy)alanine disodium salt involves its ability to form strong bonds with metal ions and other electrophiles. The dithiocarboxylate groups can chelate metal ions, forming stable complexes. This property is particularly useful in applications such as heavy metal removal and protein stabilization.
Molecular Targets and Pathways:
Metal ions: The compound targets metal ions, forming chelates that are stable and easily removed from solutions.
Proteins: In biological systems, it can interact with cysteine residues in proteins, forming disulfide bonds that stabilize protein structures.
Vergleich Mit ähnlichen Verbindungen
N-(Dithiocarboxy)alanine disodium salt can be compared with other similar compounds, such as:
N-(Dithiocarboxy)sarcosine disodium salt: Similar in structure but with different amino acid backbones.
Trisodium dicarboxymethyl alaninate: Another compound with dithiocarboxylate groups but different applications and properties.
Uniqueness:
Specificity: this compound has unique binding properties due to its specific amino acid backbone.
Versatility: It is versatile in its applications, ranging from chemistry and biology to medicine and industry.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers and industry professionals can harness its potential for various scientific and practical uses.
Eigenschaften
CAS-Nummer |
75808-41-2 |
|---|---|
Molekularformel |
C4H5NNa2O2S2 |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
disodium;2-(sulfidocarbothioylamino)propanoate |
InChI |
InChI=1S/C4H7NO2S2.2Na/c1-2(3(6)7)5-4(8)9;;/h2H,1H3,(H,6,7)(H2,5,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
IJYUPOZNBKUBQK-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)

![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)

![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide](/img/structure/B14444906.png)
![[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid](/img/structure/B14444912.png)

![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)
